molecular formula C25H34N2O2 B3588076 1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

Cat. No.: B3588076
M. Wt: 394.5 g/mol
InChI Key: LZYURRHNEWGDHF-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine is a complex organic compound with a unique structure that includes a piperidine ring and methoxyphenyl groups

Preparation Methods

The synthesis of 1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzyl alcohol with benzyl chloride in the presence of a base to form 4-methoxy-3-phenylmethoxybenzyl chloride.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under specific conditions to form the desired piperidine derivative.

    Final Coupling: The final step involves coupling the piperidine derivative with another methoxyphenyl group to form the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where halogens or other nucleophiles replace the methoxy group.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine can be compared with similar compounds, such as:

    1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

    1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester: Similar structure but with an ester group.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O2/c1-28-24-11-10-22(18-25(24)29-20-21-8-4-2-5-9-21)19-26-16-12-23(13-17-26)27-14-6-3-7-15-27/h2,4-5,8-11,18,23H,3,6-7,12-17,19-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYURRHNEWGDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCC3)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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